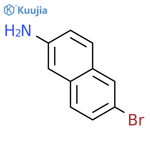

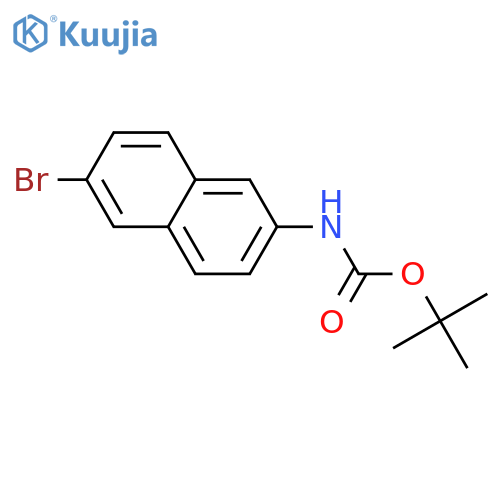

Cas no 869114-68-1 (tert-Butyl (6-bromonaphthalen-2-yl)carbamate)

tert-Butyl (6-bromonaphthalen-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (6-bromonaphthalen-2-yl)carbamate

- tert-butyl 6-broMonaphthalen-2-ylcarbaMate

- tert-butyl N-(6-bromo-2-naphthyl)carbamate

- tert-butyl N-(6-bromonaphthalen-2-yl)carbamate

- 1,1-Dimethylethyl N-(6-bromo-2-naphthalenyl)carbamate (ACI)

- Carbamic acid, (6-bromo-2-naphthalenyl)-, 1,1-dimethylethyl ester (9CI)

- BRJSIVVEEVRPCH-UHFFFAOYSA-N

- DA-41042

- 869114-68-1

- tert-butyl-N-(6-bromo-2-naphthyl)carbamate

- BS-50073

- EN300-3587813

- AKOS017560212

- MFCD13191642

- SCHEMBL10200217

- tert-butyl(6-bromonaphthalen-2-yl)carbamate

- CS-W001659

- t-Butyl (6-bromonaphthalen-2-yl)carbamate

-

- MDL: MFCD13191642

- インチ: 1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4-9H,1-3H3,(H,17,18)

- InChIKey: BRJSIVVEEVRPCH-UHFFFAOYSA-N

- SMILES: O=C(NC1C=C2C(C=C(C=C2)Br)=CC=1)OC(C)(C)C

計算された属性

- 精确分子量: 321.03600

- 同位素质量: 321.03644g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.4

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33000

- LogP: 5.02230

tert-Butyl (6-bromonaphthalen-2-yl)carbamate Security Information

tert-Butyl (6-bromonaphthalen-2-yl)carbamate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

tert-Butyl (6-bromonaphthalen-2-yl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB493646-5 g |

t-Butyl (6-bromonaphthalen-2-yl)carbamate; . |

869114-68-1 | 5g |

€162.30 | 2023-04-19 | ||

| abcr | AB493646-25 g |

t-Butyl (6-bromonaphthalen-2-yl)carbamate; . |

869114-68-1 | 25g |

€396.30 | 2023-04-19 | ||

| Alichem | A219005332-5g |

tert-Butyl (6-bromonaphthalen-2-yl)carbamate |

869114-68-1 | 97% | 5g |

$955.71 | 2023-08-31 | |

| Alichem | A219005332-10g |

tert-Butyl (6-bromonaphthalen-2-yl)carbamate |

869114-68-1 | 97% | 10g |

$1019.20 | 2023-08-31 | |

| abcr | AB493646-1 g |

t-Butyl (6-bromonaphthalen-2-yl)carbamate; . |

869114-68-1 | 1g |

€92.30 | 2023-04-19 | ||

| Chemenu | CM140340-5g |

tert-butyl (6-bromonaphthalen-2-yl)carbamate |

869114-68-1 | 97% | 5g |

$542 | 2021-08-05 | |

| Enamine | EN300-3587813-10.0g |

tert-butyl N-(6-bromonaphthalen-2-yl)carbamate |

869114-68-1 | 95.0% | 10.0g |

$978.0 | 2025-03-18 | |

| Chemenu | CM140340-25g |

tert-butyl (6-bromonaphthalen-2-yl)carbamate |

869114-68-1 | 97% | 25g |

$*** | 2023-05-29 | |

| Enamine | EN300-3587813-0.1g |

tert-butyl N-(6-bromonaphthalen-2-yl)carbamate |

869114-68-1 | 95.0% | 0.1g |

$200.0 | 2025-03-18 | |

| Enamine | EN300-3587813-0.5g |

tert-butyl N-(6-bromonaphthalen-2-yl)carbamate |

869114-68-1 | 95.0% | 0.5g |

$219.0 | 2025-03-18 |

tert-Butyl (6-bromonaphthalen-2-yl)carbamate 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

Synthetic Circuit 3

tert-Butyl (6-bromonaphthalen-2-yl)carbamate Raw materials

tert-Butyl (6-bromonaphthalen-2-yl)carbamate Preparation Products

tert-Butyl (6-bromonaphthalen-2-yl)carbamate 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611

tert-Butyl (6-bromonaphthalen-2-yl)carbamateに関する追加情報

Introduction to Tert-Butyl (6-bromonaphthalen-2-yl)carbamate (CAS No. 869114-68-1)

Tert-butyl (6-bromonaphthalen-2-yl)carbamate, identified by its Chemical Abstracts Service number CAS No. 869114-68-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of naphthalene derivatives, characterized by its brominated aromatic ring system and a carbamate functional group. The tert-butyl moiety attached to the carbamate further enhances its structural stability and reactivity, making it a valuable intermediate in synthetic chemistry.

The structural motif of 6-bromonaphthalen-2-yl)carbamate incorporates a bromine atom at the 6-position of the naphthalene ring, which is a common strategy in medicinal chemistry to introduce modularity and enhance binding interactions with biological targets. The presence of the carbamate group provides a versatile handle for further functionalization, enabling the synthesis of more complex molecules. This compound has been explored in various research avenues, particularly in the development of novel therapeutic agents.

In recent years, there has been a growing interest in leveraging naphthalene derivatives for their potential pharmacological properties. The brominated naphthalene scaffold, as seen in Tert-butyl (6-bromonaphthalen-2-yl)carbamate, has been investigated for its role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The carbamate moiety, in particular, has been recognized for its ability to interact with biological targets such as enzymes and receptors, thereby influencing cellular processes.

One of the most compelling aspects of Tert-butyl (6-bromonaphthalen-2-yl)carbamate is its utility as a building block in drug discovery. Researchers have utilized this compound to synthesize analogs with enhanced binding affinity and selectivity. For instance, studies have demonstrated its role in generating inhibitors targeting specific enzymes involved in metabolic disorders. The tert-butyl group not only stabilizes the molecule but also influences its solubility and metabolic fate, making it an attractive candidate for further development.

The bromine atom at the 6-position of the naphthalene ring serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow chemists to introduce diverse substituents at strategic positions, thereby tailoring the pharmacological properties of the resulting compounds. The versatility of Tert-butyl (6-bromonaphthalen-2-yl)carbamate makes it a valuable asset in medicinal chemistry libraries.

Recent advancements in computational chemistry have further highlighted the potential of CAS No. 869114-68-1 as a lead compound. Molecular docking studies have revealed its binding interactions with proteins implicated in various diseases, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by predicting promising candidates for experimental validation.

In addition to its synthetic utility, Tert-butyl (6-bromonaphthalen-2-yl)carbamate has been explored in preclinical studies for its potential therapeutic effects. Initial findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, making them relevant for treating chronic inflammatory diseases and oxidative stress-related conditions. The combination of structural features such as the brominated naphthalene ring and the carbamate group positions this compound as a promising candidate for further investigation.

The development of novel pharmaceuticals often relies on innovative synthetic methodologies to access complex molecules efficiently. Tert-butyl (6-bromonaphthalen-2-yl)carbamate exemplifies how strategic functionalization can yield compounds with tailored properties suitable for drug discovery. Its role as an intermediate has enabled researchers to explore diverse chemical spaces, leading to the identification of new lead compounds with improved pharmacokinetic profiles.

The future prospects of CAS No. 869114-68-1 are promising, with ongoing research focusing on optimizing its synthetic routes and exploring new applications. As our understanding of biological systems continues to evolve, compounds like Tert-butyl (6-bromonaphthalen-2-yl)carbamate will play an increasingly important role in developing next-generation therapeutics. Their unique structural features offer opportunities to address unmet medical needs by targeting disease-causing pathways with high precision.

In conclusion, Tert-butyl (6-bromonaphthalen-2-yl)carbamate is a multifaceted compound with significant potential in pharmaceutical research. Its combination of structural features makes it an invaluable tool for synthesizing novel therapeutic agents. As research progresses, this compound is expected to contribute to advancements across multiple therapeutic areas, underscoring its importance in modern medicinal chemistry.

869114-68-1 (tert-Butyl (6-bromonaphthalen-2-yl)carbamate) Related Products

- 1805240-77-0(Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate)

- 1784296-74-7(5-(pyrazin-2-yl)-1,2-oxazol-4-amine)

- 1823170-16-6(1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-)

- 2171974-57-3(1-(3-hydroxyoxolan-3-yl)-2-methylcyclopropane-1-carboxylic acid)

- 1234844-87-1(Methyl 5-Chloro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate)

- 2137440-48-1(rac-(1R,5R,6S)-6-aminobicyclo3.2.0heptane-3-carboxamide hydrochloride)

- 2095409-12-2(4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride)

- 21797-56-8(3,4,4-trimethylpent-2-enoic acid)

- 2138004-38-1(1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine)

- 35272-30-1(4-methoxy-1,2-benzothiazole)